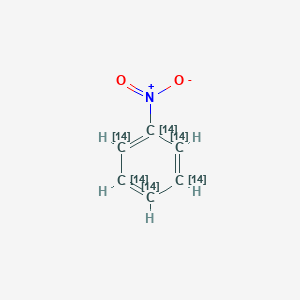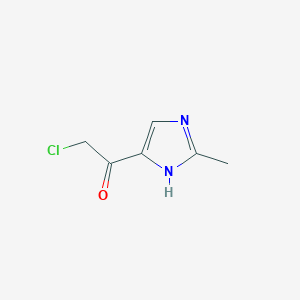![molecular formula C6H7ClN2O2 B022480 (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-26-1](/img/structure/B22480.png)
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
概要
説明
“(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” is a compound that features an imidazolone ring . It is a product of histidine metabolism, which may involve oxidation or transamination .
Synthesis Analysis
The synthesis of propionic acid derivatives like “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” can be achieved through various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The fermentative production of propionic acid has been studied extensively, with a focus on improving fermentation performance in terms of concentration, yield, and productivity .Molecular Structure Analysis
The molecular structure of propionic acid derivatives can be analyzed using various techniques. The structure of propionic acid, for example, has been studied and it is known to be a colorless compound that is sensitive to light in air .Chemical Reactions Analysis
Propionic acid can undergo various chemical reactions. For example, it can react with aqueous calcium hydroxide to give calcium propionate . It can also be produced via the oxidation of 1-propanol with hydrogen peroxide .Physical And Chemical Properties Analysis
Propionic acid is a colorless, oily, water-soluble liquid . It has a density of 1.0±0.1 g/cm^3, a boiling point of 141.7±3.0 °C at 760 mmHg, and a vapour pressure of 4.2±0.3 mmHg at 25°C .科学的研究の応用
Fermentative Production of Bio-Propionic Acid
Propionic acid is an important organic acid with a wide range of industrial applications, particularly in the food industry as a preservative due to its antifungal properties. The fermentative production of propionic acid is gaining interest as a sustainable alternative to petrochemical routes, especially with the growing consumer preference for bio-based products. Research is focused on improving fermentation performance in terms of concentration, yield, and productivity, as well as reducing raw material costs through the use of robust microbial producers and inexpensive renewable feedstocks .
Dairy Cattle Nutrition
Calcium propionate, a salt of propionic acid, is widely used as a food and feed additive. It can be metabolized and absorbed by mammals as a precursor for glucose synthesis. In dairy cows, calcium propionate plays a significant role in addressing metabolic diseases such as ketosis and milk fever, which are induced by negative energy balance or hypocalcemia. It is also used to regulate rumen development in calves and to prevent mycotoxin production in feed .
Preservative for Animal Feed and Human Food
Propionic acid serves as a preservative for both animal feed and human food. Its antifungal properties help in extending the shelf life of products. It is also an intermediate in the production of polymers, artificial flavorings, agrochemicals, and bleaching agents .
Safety and Hazards
Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
The future directions for the study and application of propionic acid and its derivatives are promising. There is ongoing research into the fermentative production of propionic acid, with a focus on improving the economic feasibility and sustainability of bio-propionic acid . Additionally, new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids have been synthesized as new multifunctional neuroprotectors .
作用機序
Target of Action
The compound “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid”, also known as “(S)-2-Chloro-3-(1H-imidazol-4-yl)propanoic acid”, is an imidazole derivative . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the biological activity they exhibit. For instance, some imidazole derivatives act by inhibiting key enzymes in the biochemical pathways of pathogens, thereby exerting their antimicrobial or antitumor effects . .
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways. For example, propionic acid, a related compound, has been shown to indirectly inhibit the pyruvate dehydrogenase complex, which links glycolysis and the citric acid cycle by converting pyruvate into acetyl-CoA . .
Pharmacokinetics
For instance, ibuprofen, a propionic acid derivative, demonstrates marked stereoselectivity in its pharmacokinetics .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, which can result in various molecular and cellular effects depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the metabolism of certain compounds, which can affect their action . .
特性
IUPAC Name |
(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQYMHAXPPICX-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




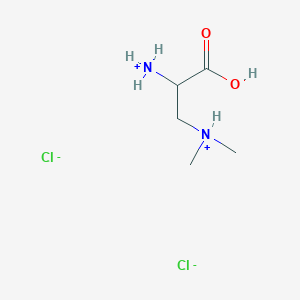



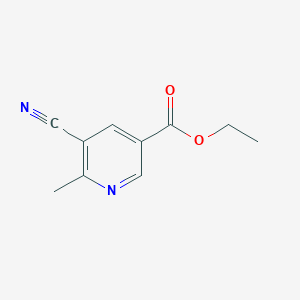
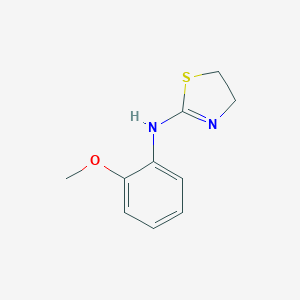

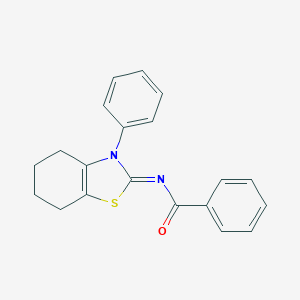
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)


